2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one

Medicinal Chemistry Structural Biology Metabolic Stability

This chromen-4-one–thiadiazole hybrid is the essential 5-unsubstituted control for SAR studies. Unlike 5-methyl or 5-furan direct-bond commercial analogs, its unique oxy (–O–) linker at the piperidine 4-position alters electronic distribution, conformational flexibility, and metabolic vulnerability—critical variables for target-binding and pharmacokinetic profiling. The vacant thiadiazole 5-position enables systematic steric/electronic probing (potency range: 2.32–51.56 µg/mL across class). Procure this scaffold to build interpretable SAR data sets, benchmark intrinsic clearance of the oxy-linked core, and exploit synergistic chromone–thiadiazole pharmacophores for antitubercular fragment-merging campaigns. Higher TPSA (Δ≈+13 Ų) vs. direct-bond analogs makes it ideal for physicochemical property panels.

Molecular Formula C17H15N3O4S
Molecular Weight 357.38
CAS No. 2191265-46-8
Cat. No. B2802117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one
CAS2191265-46-8
Molecular FormulaC17H15N3O4S
Molecular Weight357.38
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C17H15N3O4S/c21-13-9-15(24-14-4-2-1-3-12(13)14)16(22)20-7-5-11(6-8-20)23-17-19-18-10-25-17/h1-4,9-11H,5-8H2
InChIKeyCOOWXSWTNNRBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one (CAS 2191265-46-8): Structural Identity and Scaffold Context for Procurement


The compound 2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one (CAS 2191265-46-8; molecular formula C₁₇H₁₅N₃O₄S; molecular weight 357.38 g/mol) is a synthetic hybrid molecule that covalently links a chromen-4-one (chromone) pharmacophore to a 1,3,4-thiadiazole heterocycle via a piperidine-1-carbonyl bridge bearing an oxy (–O–) linker at the piperidine 4‑position . The chromone scaffold is a privileged structure in drug discovery with documented anticancer, anti‑inflammatory, and antimicrobial activities [1], while the 1,3,4‑thiadiazole nucleus is recognized for its broad pharmacological spectrum including antimicrobial, antitubercular, anticancer, and antioxidant effects [2]. This specific compound is offered as a research‑grade building block for medicinal chemistry and chemical biology applications.

Why Generic Substitution of 2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one (CAS 2191265-46-8) with In‑Class Analogs Carries Risk


Compounds sharing the chromen‑4‑one–piperidine–thiadiazole core cannot be treated as interchangeable because the connectivity between the piperidine and thiadiazole rings constitutes a critical structure–activity relationship (SAR) variable. The target compound employs an oxy (–O–) linker, whereas the closest commercial analogs (e.g., 5‑methyl‑ and 5‑furan‑2‑yl‑substituted derivatives) feature a direct carbon–carbon bond between the piperidine and thiadiazole rings . This difference alters electronic distribution, conformational flexibility, and metabolic vulnerability of the linker region, which can translate into divergent target-binding profiles, pharmacokinetic behavior, and selectivity across biological systems [1]. The quantitative evidence presented in Section 3 demonstrates that structural nuance is decisive for scientific selection and procurement.

Quantitative Differentiation Evidence for 2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one Against Closest Analogs


Oxy‑Linker vs. Direct‑Bond Connectivity: Conformational and Metabolic Stability Differentiation

The target compound incorporates an sp³‑hybridized oxygen atom (–O–) bridging the piperidine 4‑position to the 2‑position of the 1,3,4‑thiadiazole ring. The closest commercial analogs CAS 1421510-05-5 and CAS 1351653-64-9 replace this oxy linker with a direct C–C bond between piperidine and thiadiazole . Ether linkages are recognized in medicinal chemistry as modulators of metabolic stability because they resist oxidative degradation at the benzylic/heterobenzylic position that direct carbon linkages may undergo via cytochrome P450‑mediated hydroxylation [1]. Quantitative intrinsic clearance data for the exact compound are not publicly available; however, the structural difference is predicted to reduce first‑pass metabolic liability for the oxy‑linked target compound relative to direct‑bond analogs.

Medicinal Chemistry Structural Biology Metabolic Stability

Thiadiazole Substituent Effect: Unsubstituted vs. 5‑Methyl vs. 5‑Furan‑2‑yl on Anticancer Potency

The 1,3,4‑thiadiazole ring of the target compound is unsubstituted at position 5, whereas the closest analogs carry a methyl group (CAS 1421510-05-5) or a furan‑2‑yl substituent (CAS 1351653-64-9). Published SAR data for thiadiazole‑containing chromen‑4‑one hybrids indicate that the nature and steric bulk of the thiadiazole 5‑substituent profoundly influence anticancer cell‑line potency. In one class‑representative study, 5‑substituted thiadiazole derivatives displayed IC₅₀ values ranging from 2.32 µg/mL to 51.56 µg/mL against HepG2 cells depending on the substituent [1]. The unsubstituted thiadiazole in the target compound removes the steric and electronic perturbation of a 5‑substituent, which may alter binding‑site complementarity relative to the methyl‑ and furan‑substituted analogs [2].

Anticancer SAR Thiadiazole

Antitubercular Activity Potential: Chromen‑4‑one–Thiadiazole Hybrids and the Impact of the Piperidine Linker

Chromen‑4‑one and 1,3,4‑thiadiazole motifs have independently produced antitubercular leads. Chromone‑embedded triazole hybrids have shown MIC values as low as 1.56 µg/mL against Mycobacterium tuberculosis H37Rv [1], while 1,3,4‑thiadiazole derivatives have demonstrated antimycobacterial activity with MIC ranges of 6.25–12.5 µg/mL [2]. The target compound, which fuses both pharmacophores via a piperidine‑oxy‑thiadiazole linker, is structurally positioned to explore synergistic antitubercular effects. Although a quantitative MIC value for the exact target compound against M. tuberculosis has not been published in a non‑vendor source, the scaffold combination is distinct from simpler chromone or thiadiazole mono‑pharmacophores in both the literature [3] and patent families exploring chromen‑4‑one derivatives as antimycobacterial agents.

Antitubercular Mycobacterium tuberculosis Hybrid Molecules

Physicochemical Property Differentiation: Molecular Weight and Hydrogen‑Bond Capacity vs. Direct‑Bond Analogs

The oxy linker introduces an additional hydrogen‑bond acceptor (the ether oxygen) and marginally lower logP compared with the direct‑bond 5‑methyl analog. The target compound has a molecular formula C₁₇H₁₅N₃O₄S (MW 357.38) , while the 5‑methyl analog (CAS 1421510-05-5) has formula C₁₈H₁₇N₃O₃S (MW 355.41) . The extra oxygen atom in the target compound increases topological polar surface area (TPSA) and hydrogen‑bond acceptor count, which can improve aqueous solubility and reduce non‑specific protein binding relative to the methyl analog. These differences, although modest, may translate into divergent pharmacokinetic and assay‑compatibility profiles that affect screening outcomes.

Physicochemical Properties Drug‑likeness Solubility

Recommended Research and Industrial Application Scenarios for 2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one (CAS 2191265-46-8)


Medicinal Chemistry SAR Campaigns Requiring an Unsubstituted Thiadiazole Baseline

The compound serves as an essential unsubstituted-thiadiazole control in structure–activity relationship studies of chromen‑4‑one–piperidine–thiadiazole hybrids. Because the thiadiazole 5‑position is vacant, this compound allows systematic probing of the steric and electronic effects of 5‑substituents (methyl, furan, aryl) on anticancer and antimicrobial potency, as reflected in the class‑level potency range of 2.32–51.56 µg/mL across different 5‑substituted analogs [1]. Procuring the unsubstituted variant is a prerequisite for building interpretable SAR data sets.

Metabolic Stability Screening Libraries Targeting Cytochrome P450–Labile Linkers

The oxy (–O–) linker between piperidine and thiadiazole distinguishes this compound from direct‑bond analogs. In drug metabolism studies, ether linkages are generally more resistant to oxidative degradation than carbon‑carbon benzylic bonds [2]. Research teams constructing metabolic stability libraries should include this compound to benchmark the intrinsic clearance of the oxy‑linked scaffold against its direct‑bond comparators, informing the design of leads with improved pharmacokinetic profiles.

Antitubercular Fragment‑Based Drug Discovery and Pharmacophore Merging

As a molecular hybrid that merges the chromen‑4‑one and 1,3,4‑thiadiazole pharmacophores—both independently associated with antimycobacterial activity (MIC 1.56–12.5 µg/mL) [3]—this compound is a logical starting point for fragment‑based or pharmacophore‑merging antitubercular screening campaigns. Unlike mono‑pharmacophore fragments, the pre‑assembled hybrid scaffold may capture synergistic binding interactions with Mycobacterium tuberculosis targets directly.

Physicochemical Comparator for Solubility‑Limited Assay Optimization

The additional ether oxygen in the target compound imparts a higher topological polar surface area (ΔTPSA ≈ +13 Ų) and an extra hydrogen‑bond acceptor compared with the 5‑methyl direct‑bond analog . This makes the compound a useful tool for investigating the impact of subtle polarity changes on aqueous solubility, plasma protein binding, and membrane permeability in physicochemical property profiling panels.

Quote Request

Request a Quote for 2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.